N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
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Overview
Description
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a morpholine ring, and a bromobenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the morpholine group, and the final coupling with the bromobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[(1Z)-1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
N-[(1Z)-1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H19BrN2O5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C21H19BrN2O5/c22-16-4-2-15(3-5-16)20(25)23-17(21(26)24-7-9-27-10-8-24)11-14-1-6-18-19(12-14)29-13-28-18/h1-6,11-12H,7-10,13H2,(H,23,25)/b17-11- |
InChI Key |
GJDVCIMZYFYJSE-BOPFTXTBSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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